![molecular formula C11H15N5O3 B14441076 Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester CAS No. 74025-90-4](/img/structure/B14441076.png)
Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate is a complex organic compound with a unique structure that includes a pyrimidine ring and a dihydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyridine moiety. Common reagents used in these reactions include amines, carbamates, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures.
Dihydropyridine Derivatives: Compounds with similar dihydropyridine moieties.
Uniqueness
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
74025-90-4 |
|---|---|
Molekularformel |
C11H15N5O3 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate |
InChI |
InChI=1S/C11H15N5O3/c1-19-11(17)14-9-7-8(13-10(12)16(9)18)15-5-3-2-4-6-15/h2-3,7,18H,4-6H2,1H3,(H2,12,13)/b14-9+ |
InChI-Schlüssel |
XIMLRGLPHNCFEM-NTEUORMPSA-N |
Isomerische SMILES |
COC(=O)/N=C/1\C=C(N=C(N1O)N)N2CCC=CC2 |
Kanonische SMILES |
COC(=O)N=C1C=C(N=C(N1O)N)N2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


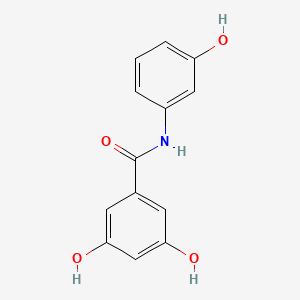


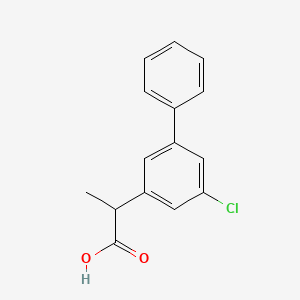
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

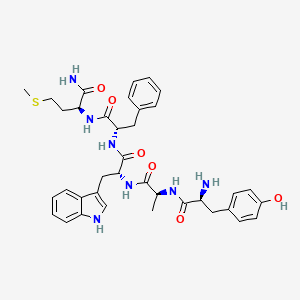

![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)
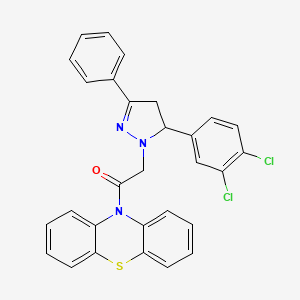
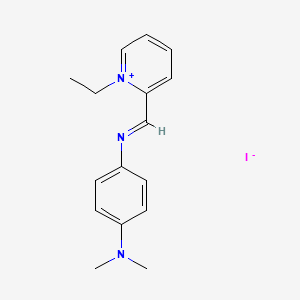
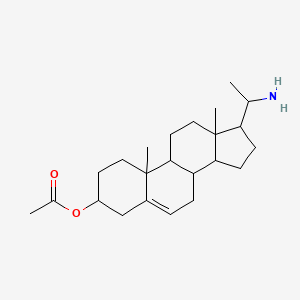
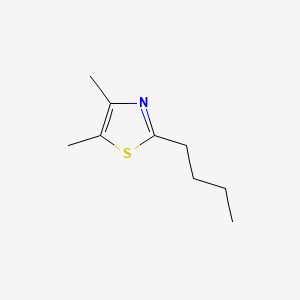
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
